![molecular formula C13H15NO2 B2926796 N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide CAS No. 2411183-83-8](/img/structure/B2926796.png)
N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide
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Overview
Description
“N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide” is a chemical compound. It is related to a class of compounds that are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes . The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
Synthesis Analysis
The synthesis of such compounds involves the use of chiral, non-racemic bromocyclopropanes . The compound was obtained according to a typical procedure from a certain amount of (1R,2S)-1-bromo-N, N-diethyl-2-methyl-2-phenylcyclopropane-1-carboxamide, employing N-ethylaniline as pronucleophile .properties
IUPAC Name |
N-[[(1R,2R)-2-phenylcyclopropyl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-8-16-12)14-7-10-6-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,14,15)/t10-,11-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMHQSMPWSCEBM-NDQFZYFBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide |
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